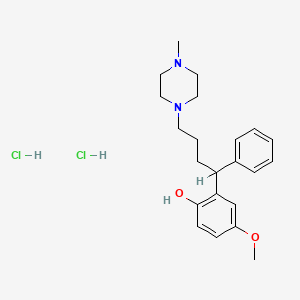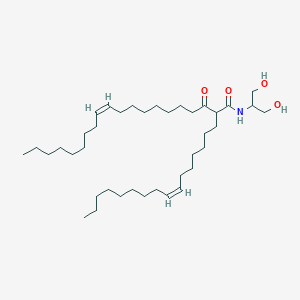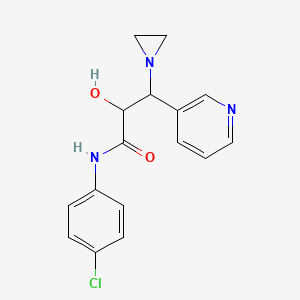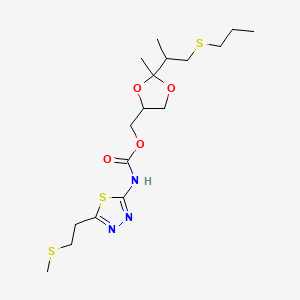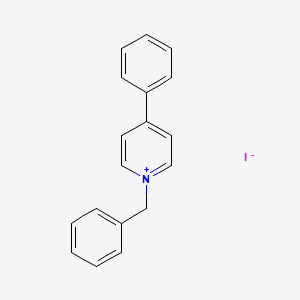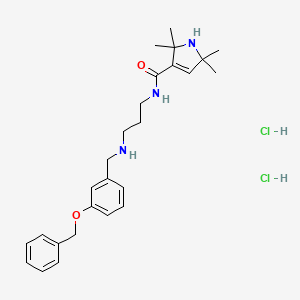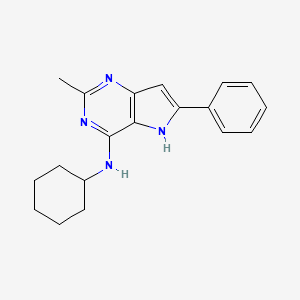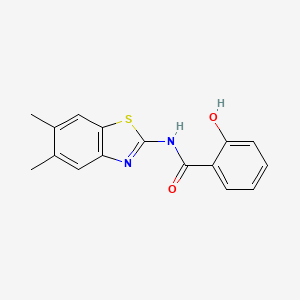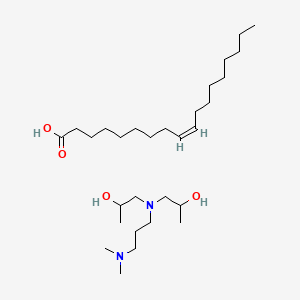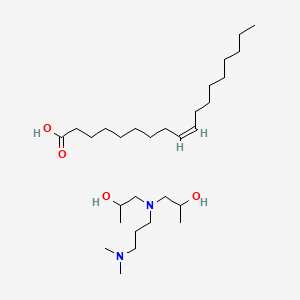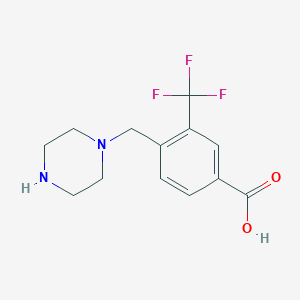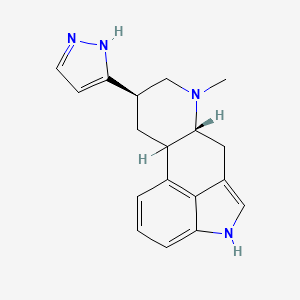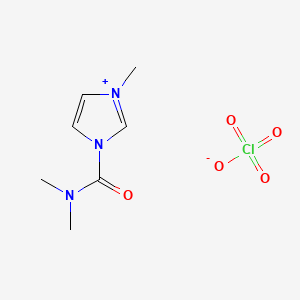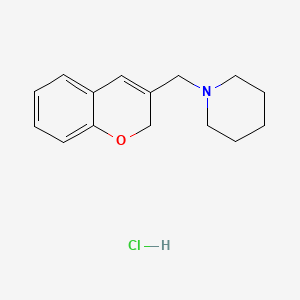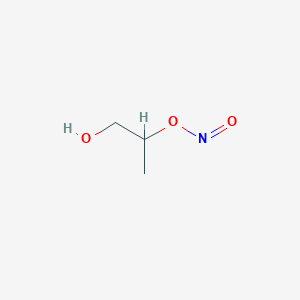
2-Hydroxy-1-methylethyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-methylethyl nitrite is an organic compound that belongs to the class of nitrites. It is known for its potential applications in various fields, including medicine and industrial chemistry. This compound is particularly interesting due to its ability to act as a nitric oxide donor, which has significant implications in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-methylethyl nitrite typically involves the reaction of 2-hydroxy-1-methylethanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. The general reaction can be represented as follows:
2-Hydroxy-1-methylethanol+Nitrous Acid→2-Hydroxy-1-methylethyl nitrite+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process typically requires precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-1-methylethyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like cyanide ions or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Alcohols or amines.
Substitution: Various substituted nitrite derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds.
Biology: It acts as a nitric oxide donor, which is crucial in various physiological processes, including vasodilation and neurotransmission.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The primary mechanism by which 2-Hydroxy-1-methylethyl nitrite exerts its effects is through the release of nitric oxide. Nitric oxide is a potent vasodilator that relaxes smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation .
Comparaison Avec Des Composés Similaires
- 2-Hydroxypropyl nitrite
- Amyl nitrite
- Isosorbide dinitrate
Comparison: 2-Hydroxy-1-methylethyl nitrite is unique due to its specific molecular structure, which allows for selective vasodilation with minimal side effects. Compared to other nitrites like amyl nitrite, it has a more controlled release of nitric oxide, making it potentially safer for therapeutic use .
Propriétés
Numéro CAS |
950478-73-6 |
|---|---|
Formule moléculaire |
C3H7NO3 |
Poids moléculaire |
105.09 g/mol |
Nom IUPAC |
1-hydroxypropan-2-yl nitrite |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)7-4-6/h3,5H,2H2,1H3 |
Clé InChI |
ZXZWGJHOJDQRLA-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)ON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


